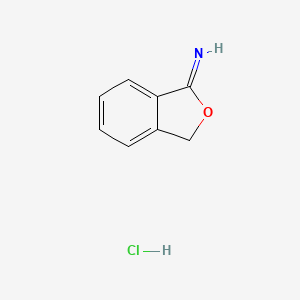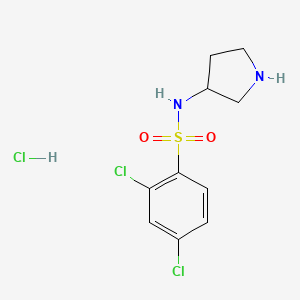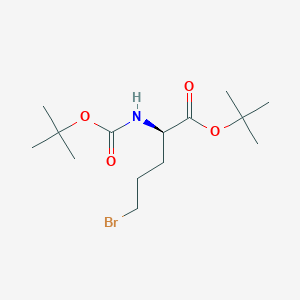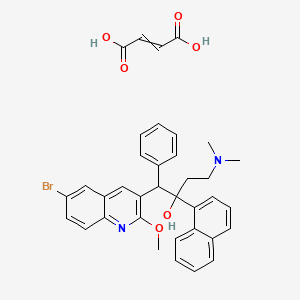![molecular formula C8H9BrO3Zn B12509815 Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC is an organozinc compound that features a bromo group attached to a furan ring, which is further substituted with an ethoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC typically involves the reaction of a bromo-substituted furan derivative with a zinc reagent. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with the bromo-substituted furan to form the corresponding organozinc compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified by distillation or recrystallization to achieve the desired quality for further applications.
化学反応の分析
Types of Reactions
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic halides or boronic acids.
Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions to form different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions, such as Suzuki-Miyaura coupling.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amine-substituted furans, while coupling reactions can form biaryl compounds.
科学的研究の応用
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.
作用機序
The mechanism of action of Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC in chemical reactions involves the formation of reactive intermediates, such as organozinc species, which can undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in coupling reactions, the organozinc compound forms a complex with a palladium catalyst, which facilitates the formation of new carbon-carbon bonds.
類似化合物との比較
Similar Compounds
Bromo({[5-(methoxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Bromo({[5-(acetoxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with an acetoxycarbonyl group.
Bromo({[5-(hydroxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with a hydroxycarbonyl group.
Uniqueness
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and the types of reactions it can undergo. This functional group can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.
特性
分子式 |
C8H9BrO3Zn |
|---|---|
分子量 |
298.4 g/mol |
IUPAC名 |
bromozinc(1+);ethyl 5-methanidylfuran-2-carboxylate |
InChI |
InChI=1S/C8H9O3.BrH.Zn/c1-3-10-8(9)7-5-4-6(2)11-7;;/h4-5H,2-3H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
ZCZOZPSSZQPMDO-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C1=CC=C(O1)[CH2-].[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)


![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
![1-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanylcyclopentyl]-N,N-dimethyl-1-phenylmethanamine;iron](/img/structure/B12509792.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanol](/img/structure/B12509805.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)

